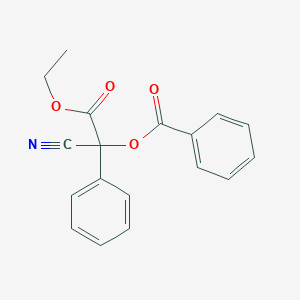

(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

N-Acetyl-D-Cystein kann auf verschiedene Weise synthetisiert werden. Eine übliche Methode beinhaltet die Acylierung von Cystein mit Essigsäureanhydrid. Die Reaktion findet typischerweise in einer wässrigen Lösung statt, wobei der pH-Wert auf etwa 9-12 eingestellt wird. Die Reaktion wird in einem Temperaturbereich von 40-60 °C für 20-60 Minuten durchgeführt. Nach der Reaktion wird das Produkt durch Umkristallisation gereinigt, um hochreines N-Acetyl-D-Cystein zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird N-Acetyl-D-Cystein mit einem ähnlichen Acylierungsprozess, jedoch im größeren Maßstab, hergestellt. Die Cystein-Mutterlauge, ein Nebenprodukt der Cysteinsynthese, wird als Rohmaterial verwendet. Die Acylierungsreaktion wird unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Rohprodukt wird dann umkristallisiert, um die endgültige Verbindung zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Acetyl-D-Cystein durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Thiolgruppe im Molekül ist besonders reaktiv und kann an Redoxreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: N-Acetyl-D-Cystein kann oxidiert werden, um Disulfide zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Jod.

Reduktion: Die gebildeten Disulfidbindungen können mit Reduktionsmitteln wie Dithiothreitol (DTT) oder β-Mercaptoethanol wieder zu Thiolen reduziert werden.

Substitution: Die Acetylgruppe kann unter sauren oder basischen Bedingungen substituiert werden, um verschiedene Derivate zu ergeben

Eigenschaften

CAS-Nummer |

19971-69-8 |

|---|---|

Molekularformel |

C18H15NO4 |

Molekulargewicht |

309.3 g/mol |

IUPAC-Name |

(1-cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate |

InChI |

InChI=1S/C18H15NO4/c1-2-22-17(21)18(13-19,15-11-7-4-8-12-15)23-16(20)14-9-5-3-6-10-14/h3-12H,2H2,1H3 |

InChI-Schlüssel |

IWFSTRVHDQQGFY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Synonyme |

α-(Benzoyloxy)-α-cyanobenzeneacetic acid ethyl ester |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Acetyl-D-cysteine can be synthesized through several methods. One common method involves the acylation of cysteine with acetic anhydride. The reaction typically takes place in an aqueous solution with the pH adjusted to around 9-12. The reaction is carried out at a temperature range of 40-60°C for 20-60 minutes . After the reaction, the product is purified through recrystallization to obtain high-purity N-Acetyl-D-cysteine .

Industrial Production Methods

In industrial settings, N-Acetyl-D-cysteine is produced using a similar acylation process but on a larger scale. The cysteine mother liquor, a byproduct of cysteine production, is used as the raw material. The acylation reaction is carried out under controlled conditions to ensure high yield and purity. The crude product is then recrystallized to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-D-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in the molecule is particularly reactive and can participate in redox reactions.

Common Reagents and Conditions

Oxidation: N-Acetyl-D-cysteine can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The disulfide bonds formed can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The acetyl group can be substituted under acidic or basic conditions to yield different derivatives

Major Products

The major products formed from these reactions include disulfides, reduced thiols, and various substituted derivatives of N-Acetyl-D-cysteine .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

N-Acetyl-D-Cystein übt seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften aus. Es erhöht die Glutathionspiegel, ein wichtiges Antioxidans im Körper, indem es Cystein liefert, einen Vorläufer für die Glutathionsynthese. Dies hilft bei der Neutralisierung reaktiver Sauerstoffspezies (ROS) und der Reduzierung von oxidativem Stress. Zusätzlich kann N-Acetyl-D-Cystein freie Radikale und reaktive Elektrophile direkt abfangen.

Wirkmechanismus

N-Acetyl-D-cysteine exerts its effects primarily through its antioxidant properties. It increases the levels of glutathione, a key antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis. This helps in neutralizing reactive oxygen species (ROS) and reducing oxidative stress. Additionally, N-Acetyl-D-cysteine can directly scavenge free radicals and reactive electrophiles .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Cystein: Eine natürlich vorkommende Aminosäure, die als Vorläufer von N-Acetyl-D-Cystein dient.

Glutathion: Ein Tripeptid aus Glutamat, Cystein und Glycin, bekannt für seine antioxidativen Eigenschaften.

Methionin: Eine weitere schwefelhaltige Aminosäure mit antioxidativen Eigenschaften

Einzigartigkeit

N-Acetyl-D-Cystein ist aufgrund seiner Acetylgruppe einzigartig, die seine Stabilität und Löslichkeit im Vergleich zu Cystein erhöht. Dies macht es effektiver als Nahrungsergänzungsmittel und Therapeutikum. Seine Fähigkeit, die Glutathionspiegel zu erhöhen und freie Radikale direkt abzufangen, unterscheidet es von anderen ähnlichen Verbindungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.